Cas no 1260741-14-7 (4-(piperidin-3-yl)benzene-1,3-diol)

4-(piperidin-3-yl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
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- 4-(piperidin-3-yl)benzene-1,3-diol
- EN300-1843853
- 1260741-14-7
-
- インチ: 1S/C11H15NO2/c13-9-3-4-10(11(14)6-9)8-2-1-5-12-7-8/h3-4,6,8,12-14H,1-2,5,7H2
- InChIKey: XSERJTBAXJOTGF-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C1CNCCC1)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.5Ų
4-(piperidin-3-yl)benzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843853-0.25g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1843853-5.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1843853-1g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1843853-10.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1843853-0.05g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1843853-2.5g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1843853-0.1g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1843853-0.5g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1843853-1.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1843853-10g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 10g |
$6082.0 | 2023-09-19 |
4-(piperidin-3-yl)benzene-1,3-diol 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(piperidin-3-yl)benzene-1,3-diolに関する追加情報
4-(Piperidin-3-yl)benzene-1,3-diol: A Comprehensive Overview
4-(Piperidin-3-yl)benzene-1,3-diol (CAS No. 1260741-14-7) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound, characterized by its unique structure featuring a piperidine ring attached to a dihydroxybenzene moiety, exhibits a wide range of applications and properties that make it a valuable molecule for research and development.
The benzene-1,3-diol core of this compound is a well-known aromatic diol, which serves as a fundamental building block in organic synthesis. The introduction of the piperidin-3-yl group introduces additional functionality, enhancing the compound's potential for use in various chemical reactions and biological systems. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules with antioxidant and anti-inflammatory properties.
One of the most notable aspects of 4-(piperidin-3-yl)benzene-1,3-diol is its ability to participate in complex chemical transformations. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where it serves as a valuable substrate for constructing biaryl compounds. This has opened new avenues for the synthesis of advanced materials and functional polymers with tailored properties.
In the context of medicinal chemistry, 4-(piperidin-3-yl)benzene-1,3-diol has been investigated for its potential as a lead compound in the development of novel therapeutics. Its ability to interact with biological systems through hydrogen bonding and π–π interactions makes it an attractive candidate for targeting specific proteins and enzymes. Recent findings suggest that this compound may exhibit promising activity against certain types of cancer cells, particularly in combination with other chemotherapeutic agents.
The synthesis of 4-(piperidin-3-yl)benzene-1,3-diol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the dihydroxybenzene derivative followed by the introduction of the piperidine moiety through nucleophilic substitution or coupling reactions. Optimization of these steps has led to improved yields and higher purity levels, making this compound more accessible for large-scale applications.
From an environmental perspective, 4-(piperidin-3-yl)benzene-1,3-diol has been studied for its biodegradability and eco-friendly properties. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, making it suitable for use in green chemistry applications. Its ability to degrade efficiently reduces its environmental footprint, aligning with global sustainability goals.
In conclusion, 4-(piperidin-3-yl)benzene-1,3-diol (CAS No. 1260741-14-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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